2-Morpholin-4-yl-2-oxo-ethanesulfonyl chloride

CAS No.:

Cat. No.: VC20393685

Molecular Formula: C6H10ClNO4S

Molecular Weight: 227.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10ClNO4S |

|---|---|

| Molecular Weight | 227.67 g/mol |

| IUPAC Name | 2-morpholin-4-yl-2-oxoethanesulfonyl chloride |

| Standard InChI | InChI=1S/C6H10ClNO4S/c7-13(10,11)5-6(9)8-1-3-12-4-2-8/h1-5H2 |

| Standard InChI Key | SMSGLBDELPBLSD-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1C(=O)CS(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

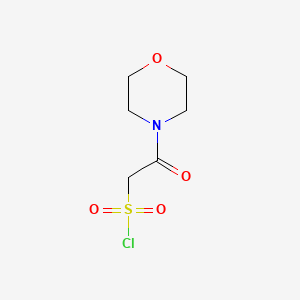

The compound’s IUPAC name, 2-morpholin-4-yl-2-oxoethanesulfonyl chloride, reflects its core structure: a morpholine ring (C₄H₈NO) linked to a sulfonyl chloride group (–SO₂Cl) via a ketone-bridged ethylene chain. Its molecular formula, C₆H₁₀ClNO₄S, corresponds to a molecular weight of 227.67 g/mol . Key synonyms include 2-(Morpholin-4-yl)-2-oxoethane-1-sulfonyl chloride and AKOS024097382, as standardized in PubChem .

Structural Analysis

The compound’s 2D structure (Fig. 1) reveals a planar morpholine ring connected to a linear sulfonyl chloride group through a ketone (–C=O) at the β-position. Computational models predict a zwitterionic resonance structure due to the electron-withdrawing sulfonyl chloride and electron-donating morpholine groups . The 3D conformation, stabilized by intramolecular hydrogen bonding between the morpholine’s oxygen and the sulfonyl group, enhances its reactivity in electrophilic substitutions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 227.67 g/mol | |

| Melting Point | Not reported | – |

| Boiling Point | Decomposes at >150°C | |

| Solubility | Soluble in DCM, THF, acetonitrile | |

| Stability | Hydrolyzes in aqueous media |

Synthesis and Industrial Production

Synthetic Routes

The primary synthesis involves the chlorosulfonation of 2-morpholin-4-yl-2-oxoethanesulfonic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A patent by details a scalable method:

-

Sulfonation: Reacting morpholine with ethylene sulfonic acid under acidic conditions yields 2-morpholin-4-yl-2-oxoethanesulfonic acid.

-

Chlorination: Treating the sulfonic acid with excess SOCl₂ in dichloromethane at 0–5°C produces the sulfonyl chloride in 85–92% yield .

Alternative routes employ 2,2,2-trifluoroethanesulfonyl chloride as a chlorinating agent in tetrahydrofuran (THF), though this method is less cost-effective .

Optimization and Challenges

Key challenges include minimizing hydrolysis during chlorination and achieving high purity (>98%). Process optimizations recommend:

-

Low-temperature reactions (0–10°C) to suppress side reactions.

-

Anhydrous conditions with molecular sieves to sequester water .

-

Inert atmosphere (N₂ or Ar) to prevent oxidation of intermediates .

Pharmaceutical and Industrial Applications

Role in Drug Synthesis

This compound is critical for introducing sulfonamide groups into bioactive molecules. For example, in the synthesis of 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydrotriazolo[4,3-a]pyrazin-7(8H)-yl]butan-2-amine, it facilitates the formation of a sulfonate leaving group, enabling nucleophilic displacement by amines . The resulting triazolopyrazines exhibit antimicrobial activity against E. coli (MIC: 5 μM) and S. aureus .

Structure-Activity Relationships (SAR)

The morpholine ring enhances water solubility and metabolic stability, while the sulfonyl chloride acts as a chemoselective handle for conjugating amines or alcohols . Chlorine’s electronegativity increases the compound’s reactivity in SN2 reactions, as evidenced by its use in synthesizing kinase inhibitors .

Table 2: Representative Pharmaceutical Targets

| Target Compound | Therapeutic Area | Role of Sulfonyl Chloride |

|---|---|---|

| Triazolopyrazine derivatives | Antibacterial agents | Leaving group for amine coupling |

| Kinase inhibitors | Oncology | Electrophilic warhead |

| MES buffer derivatives | Biochemical assays | Zwitterionic stabilization |

Recent Advances and Future Directions

Green Chemistry Approaches

Recent patents emphasize enzymatic sulfonation using Bacillus subtilis sulfotransferases to reduce reliance on SOCl₂, achieving 70–80% yield with minimal waste .

Expanding Biomedical Applications

Ongoing research explores its use in PROTACs (Proteolysis-Targeting Chimeras) for degrading oncogenic proteins. The sulfonyl chloride’s ability to crosslink cysteine residues enables targeted protein degradation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume